molecular formula C29H39ClN2O6 B10782071 Atrasentan hydrochloride CAS No. 2984284-99-1

Atrasentan hydrochloride

Cat. No.: B10782071
CAS No.: 2984284-99-1
M. Wt: 547.1 g/mol
InChI Key: IJFUJIFSUKPWCZ-SQMFDTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrasentan hydrochloride is an experimental drug that has been studied for its potential in treating various types of cancer, including non-small cell lung cancer, and as a therapy for diabetic kidney disease. It is a selective endothelin receptor antagonist, specifically targeting the endothelin A receptor .

Preparation Methods

The synthesis of atrasentan hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents to ensure the final product’s efficacy and safety. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Atrasentan hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its activity.

    Reduction: This reaction can modify the molecule’s structure, impacting its binding affinity to the endothelin A receptor.

    Substitution: Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Atrasentan hydrochloride has been extensively studied for its applications in:

Mechanism of Action

Atrasentan hydrochloride exerts its effects by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, this compound can inhibit endothelin-induced cell proliferation and reduce proteinuria in kidney diseases .

Comparison with Similar Compounds

Atrasentan hydrochloride is unique in its high selectivity for the endothelin A receptor. Similar compounds include:

These compounds differ in their selectivity, therapeutic applications, and side effect profiles, making this compound a distinct option in its class.

Properties

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFUJIFSUKPWCZ-SQMFDTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173937-91-2 (Parent)
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20173240
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195733-43-8
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATRASENTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.